4-[(2-Methoxyphenyl)methyl]piperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H19NO2/c1-16-12-5-3-2-4-11(12)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 |
InChI Key |
LDZJHQYHCGZDHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCNCC2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol
A retrosynthetic analysis of this compound reveals several plausible disconnection pathways. The most straightforward disconnections involve the bonds connected to the C4 position of the piperidine (B6355638) ring.
Pathway A involves the disconnection of the carbon-carbon bond between the piperidine C4 and the benzylic methylene (B1212753) group. This leads to a 4-hydroxypiperidine (B117109) synthon and a (2-methoxyphenyl)methyl synthon. The synthetic equivalents for these would be a suitable 4-piperidone (B1582916) derivative and an organometallic reagent derived from 2-methylanisole, such as a Grignard or organolithium reagent.
Pathway B focuses on disconnecting the piperidine ring itself. This approach considers the formation of the heterocyclic core as a key strategic element. Disconnecting the C-N bonds suggests precursors amenable to cyclization strategies. For instance, a disconnection across the C2-C3 and N1-C6 bonds could point towards a multicomponent reaction like the Mannich condensation. Alternatively, disconnecting two C-N bonds could lead back to a linear amino-dicarbonyl precursor suitable for reductive amination.
These primary disconnections form the basis for exploring various forward synthetic strategies, encompassing both the construction of the piperidine ring and the subsequent installation of the required substituents.
Classical and Modern Approaches for Piperidine Ring Formation
The formation of the piperidine ring is a cornerstone of many synthetic routes targeting complex nitrogen-containing heterocycles. beilstein-journals.org Various methods have been developed, ranging from classical multicomponent reactions to modern metal-catalyzed cyclizations. nih.govorganic-chemistry.org
Mannich Condensation Reactions
The Mannich reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of nitrogen-containing compounds, including piperidones, which are direct precursors to piperidinols. jofamericanscience.orgajchem-a.com This one-pot, three-component condensation involves an amine (or ammonia), an aldehyde (often formaldehyde), and a compound containing at least one active hydrogen atom (e.g., a ketone). jofamericanscience.orgrsc.org
In the context of the target molecule, a double Mannich reaction using a primary amine, formaldehyde, and an acetone (B3395972) derivative could be envisioned to construct the 4-piperidone core. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol or enolate of the ketone. A second cyclizing condensation reaction then forms the piperidone ring. ajchem-a.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Ref. |
| Primary Amine | Aldehyde (e.g., Formaldehyde) | Ketone (with α-hydrogens) | Acid/Base, various solvents | Substituted Piperidin-4-one | rsc.org |
| Ammonium (B1175870) Acetate | Vanillin | Acetone | Not specified | Piperidin-4-one core | ajchem-a.com |
| Terminal Alkyne | Secondary Amine | Aldehyde | Silica-supported Copper | Propargylamines (Mannich Adducts) | ajchem-a.com |
Reductive Amination Strategies
Reductive amination is a highly versatile and widely employed method for forming C-N bonds and for the synthesis of cyclic amines. nih.govtandfonline.com This strategy can be applied intramolecularly to form the piperidine ring. The process typically involves the cyclization of a linear substrate containing an amine and two carbonyl groups (or their precursors) separated by an appropriate number of carbon atoms. nih.gov The initial condensation forms a cyclic iminium ion, which is then reduced in situ to the piperidine. nih.gov
A common approach involves the use of a δ-amino ketone or a precursor that generates this intermediate. The intramolecular condensation followed by reduction yields the piperidine ring. nih.gov A variety of reducing agents can be used, with borane-pyridine complex (BAP) being a less toxic and inexpensive alternative to sodium cyanoborohydride (NaCNBH₃). tandfonline.comtandfonline.com
| Substrate | Reducing Agent | Key Intermediate | Product | Ref. |
| δ-Amino Ketone | Borane-Pyridine (BAP) | Cyclic Iminium Ion | Substituted Piperidine | tandfonline.comtandfonline.com |
| Pyridinium Salt | HCOOH / Rh-catalyst | Dihydropyridine | N-Aryl Piperidine | nih.gov |
| Linear Amino-aldehyde | Cobalt(II) catalyst | Radical species | Piperidine | nih.gov |
Cyclization Reactions (e.g., intramolecular, metal-catalyzed)
Intramolecular cyclization of functionalized linear precursors is a direct and efficient route to the piperidine skeleton. nih.govresearchgate.net These reactions can be promoted by various means, including electrophilic activation, radical mechanisms, or transition metal catalysis. nih.govbeilstein-journals.orgnih.gov
Metal-catalyzed cyclizations, in particular, have gained prominence due to their efficiency and potential for stereocontrol. nih.gov For example, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can form the piperidine ring under mild conditions. organic-chemistry.org Similarly, ruthenium and gold catalysts have been employed to facilitate the cyclization of aminopropargyl alcohols or allenes, respectively. organic-chemistry.org These methods often exhibit broad functional group tolerance, making them suitable for the synthesis of complex piperidine derivatives. nih.govorganic-chemistry.org Asymmetric cyclization can also be achieved using chiral ligands, providing access to enantioenriched products. acs.org
| Substrate Type | Catalyst/Reagent | Reaction Type | Product | Ref. |
| N-Boc-(4-chlorobutyl)cinnamylamine | n-BuLi/(-)-sparteine | Asymmetric lithiation-cyclization | Chiral N-Boc-piperidine | acs.org |
| Amino-alkene | Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Piperidine | organic-chemistry.org |
| Imine and Dihaloalkane | Electroreduction | Electroreductive cyclization | Piperidine derivative | beilstein-journals.orgnih.gov |
Introduction of the (2-Methoxyphenyl)methyl Moiety
Once the piperidine core is constructed, or if a pre-functionalized piperidine is used as a starting material, the next key step is the introduction of the (2-methoxyphenyl)methyl group at the C4 position.
Alkylation and Arylation Techniques
The most direct method to install the (2-methoxyphenyl)methyl group is through the reaction of an organometallic reagent with a 4-piperidone precursor. For example, (2-methoxyphenyl)methylmagnesium bromide (a Grignard reagent) or the corresponding organolithium species can be added to the carbonyl group of N-protected-4-piperidone. This nucleophilic addition reaction directly forms the C-C bond and installs the tertiary alcohol and the benzyl (B1604629) moiety in a single step.
Alternatively, C-alkylation of a piperidine derivative can be employed. This might involve generating an enolate or enamine from a 4-piperidone and reacting it with a (2-methoxyphenyl)methyl halide. odu.edu However, this would require a subsequent reduction step to convert the resulting ketone into the desired tertiary alcohol.
N-alkylation is a common reaction for piperidines, typically involving the reaction of the secondary amine with an alkyl halide in the presence of a base. researchgate.net While not directly applicable for C4-substitution, it is a fundamental transformation in piperidine chemistry. More advanced C-H activation/arylation techniques, often palladium-catalyzed, can be used to form biaryl structures but are less common for introducing benzylic groups at a saturated carbon. rsc.org
| Piperidine Precursor | Reagent | Base/Catalyst | Reaction Type | Product Feature | Ref. |
| N-Protected-4-piperidone | (2-methoxyphenyl)methylmagnesium bromide | N/A (Grignard reaction) | Nucleophilic Addition | C4-benzyl and C4-hydroxyl group | N/A |
| Piperidine | Alkyl bromide/iodide | K₂CO₃ or NaH in DMF | N-Alkylation | N-alkyl substituent | researchgate.net |
| N-Benzylpiperidine | Arylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / Ag₂CO₃ | Directed C-H ortho-Arylation | ortho-Aryl substituent on benzyl group | rsc.org |
Grignard Reactions and Related Organometallic Approaches
The construction of the this compound scaffold heavily relies on the formation of a key carbon-carbon bond between the piperidine ring and the 2-methoxybenzyl group. Grignard reactions and similar organometallic additions are primary methods for achieving this transformation. The general strategy involves the nucleophilic addition of a 2-methoxybenzyl organometallic reagent to an appropriately N-protected 4-piperidone derivative.
The critical organometallic reagent, 2-methoxybenzylmagnesium bromide, can be prepared by reacting 2-methoxybenzyl bromide with magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org The success of the Grignard reaction is often dependent on reaction conditions, including the choice of solvent and temperature, to minimize side reactions. niper.gov.innih.gov
The reaction sequence is outlined below:
Formation of the Grignard Reagent: 2-methoxybenzyl bromide reacts with magnesium metal in an anhydrous ether solvent to form 2-methoxybenzylmagnesium bromide.
Addition to Piperidone: The Grignard reagent is then added to a solution of an N-protected 4-piperidone (e.g., N-Boc-4-piperidone or N-Cbz-4-piperidone). The nucleophilic benzyl group attacks the electrophilic carbonyl carbon of the piperidone.
Aqueous Workup: The reaction is quenched with an aqueous solution (often acidic, like ammonium chloride) to protonate the resulting alkoxide, yielding the tertiary alcohol, this compound.
An illustrative reaction is the addition of 2-methoxyphenylmagnesium bromide to N-Boc-4-piperidone, a common and versatile starting material.
| Reactant 1 | Reactant 2 | Product | Notes |
| 2-Methoxybenzylmagnesium bromide | N-Boc-4-piperidone | N-Boc-4-[(2-methoxyphenyl)methyl]piperidin-4-ol | The Boc protecting group can be subsequently removed under acidic conditions. |
| 2-Methoxybenzylmagnesium bromide | N-Benzyl-4-piperidone | N-Benzyl-4-[(2-methoxyphenyl)methyl]piperidin-4-ol | The benzyl group can be removed by catalytic hydrogenation. researchgate.net |
This approach is highly effective for creating the quaternary carbon center at the C4 position of the piperidine ring.
Stereoselective Synthesis of Piperidin-4-ol Derivatives
While the target molecule, this compound, is achiral, the introduction of substituents on the piperidine ring or derivatization of the nitrogen atom can create stereocenters. Therefore, the principles of stereoselective synthesis are crucial for preparing chiral analogs and derivatives. The piperidine scaffold is a key structural motif in many pharmaceuticals, where stereochemistry often dictates biological activity. thieme-connect.comacs.org
Chiral Synthesis and Resolution Strategies
Several strategies exist to obtain enantiomerically enriched piperidine derivatives.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with predetermined stereochemistry. whiterose.ac.uk
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. For instance, asymmetric hydrogenation of a pyridine (B92270) precursor or an enamine can yield a chiral piperidine. rsc.org
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. Enantioselective acylation, for example, can be used to separate the enantiomers of substituted piperidines, often with high selectivity factors. nih.govwhiterose.ac.uk
Classical Resolution: Racemic mixtures of chiral piperidine derivatives can be resolved by forming diastereomeric salts with a chiral resolving agent, such as (+)-dibenzoyl-d-tartaric acid. acs.org These diastereomers, having different physical properties, can then be separated by crystallization.
| Strategy | Description | Example Application |
| Kinetic Resolution | A chiral catalyst selectively acylates one enantiomer of a racemic piperidine, allowing for the separation of the unreacted enantiomer and the acylated product. nih.gov | Resolution of racemic 2,4-disubstituted piperidines using a chiral hydroxamic acid. whiterose.ac.uk |
| Classical Resolution | Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives) followed by fractional crystallization. acs.org | Separation of (R)- and (S)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. acs.org |
| Asymmetric Catalysis | Use of a chiral catalyst (e.g., a rhodium complex) to stereoselectively create a chiral center during the synthesis. nih.gov | Rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor. rsc.org |
Control of Stereochemistry at the Piperidine 4-position
Controlling the stereochemistry at the C4 position is critical when synthesizing substituted piperidin-4-ols where the C4 carbon is a stereocenter. This is typically relevant when the two other substituents at C4 are different, or in relation to other stereocenters on the ring. For 4-substituted-4-piperidinols, the stereochemical outcome of the addition of an organometallic reagent to a 4-piperidone can be influenced by existing stereocenters on the ring, particularly at the C2 and C6 positions.
The facial selectivity of the nucleophilic attack on the carbonyl group is governed by steric and electronic factors. For instance, a bulky substituent at the C2 position may direct the incoming nucleophile to the opposite face of the ring to minimize steric hindrance. The conformation of the piperidine ring, which can be influenced by the N-substituent, also plays a significant role in determining the diastereoselectivity of the reaction. nih.gov For example, N-Boc protected piperidines may adopt different conformations compared to N-benzyl protected analogs, leading to different stereochemical outcomes. nih.gov
Methods for controlling C4 stereochemistry include:
Substrate Control: Utilizing existing stereocenters on the piperidine ring to direct the approach of a nucleophile.
Reagent Control: Employing chiral reagents or catalysts that can differentiate between the two faces of the carbonyl group.
Diastereoselective Reduction: The reduction of a ketone at the C4 position can be achieved with high diastereoselectivity using sterically demanding reducing agents, which will preferentially attack from the less hindered face. whiterose.ac.uk
Derivatization and Structural Modifications of this compound
The parent compound serves as a versatile scaffold for further structural modifications. These modifications can be targeted at the piperidine nitrogen or the phenyl ring to explore structure-activity relationships in medicinal chemistry contexts.
Modifications at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups.
N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. These modifications are fundamental in modulating the basicity and lipophilicity of the molecule. For example, N-phenethyl groups have been introduced in similar piperidine structures to probe receptor binding sites. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-amides. This transformation converts the basic nitrogen into a neutral amide group, which can alter the compound's biological properties and serve as a handle for further functionalization. researchgate.net
Derivatization for Analytical Purposes: The nitrogen can be derivatized with tags that enhance detectability in analytical techniques. For instance, N-(4-aminophenyl)piperidine has been used as a derivatizing agent to improve the detection of organic acids in mass spectrometry by introducing a high proton affinity group. nih.govnsf.govresearchgate.net
| Modification Type | Reagents | Product Class | Significance |
| N-Alkylation | Alkyl halide (e.g., phenethyl bromide), base (e.g., K2CO3) | Tertiary amine | Modulates basicity, lipophilicity, and receptor interactions. nih.gov |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)3) | Tertiary amine | Introduces diverse substituents under mild conditions. |
| N-Acylation | Acyl chloride (e.g., propionyl chloride), base (e.g., triethylamine) | N-Amide | Neutralizes basicity, potential for hydrogen bonding. researchgate.net |
| N-Arylation | Aryl halide, catalyst (e.g., Palladium-based) | N-Aryl piperidine | Introduces aromatic systems directly onto the nitrogen. |
Functionalization of the Phenyl Ring
The 2-methoxyphenyl ring offers another site for structural modification, primarily through electrophilic aromatic substitution. The existing methoxy (B1213986) and alkyl substituents direct the position of incoming electrophiles. The methoxy group is a strong activating group and directs ortho- and para- to itself. The alkyl substituent is weakly activating and also an ortho-, para- director.
Nitration: Reaction with nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring. The position of substitution will be influenced by the directing effects of the methoxy and benzyl groups. For related phenyl-substituted heterocycles, nitration has been shown to be a viable functionalization strategy. nih.gov
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often with a catalyst.
Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups, although the conditions must be chosen carefully to avoid side reactions.
Demethylation: The methoxy group can be cleaved using reagents like boron tribromide (BBr3) to yield the corresponding phenol, which can then be used for further derivatization, such as ether or ester formation.
These modifications allow for the systematic exploration of the electronic and steric properties of the aromatic ring, which can be crucial for optimizing interactions with biological targets.
Hydroxyl Group Functionalization
The tertiary hydroxyl group at the C4 position of the piperidine ring in this compound is a key site for synthetic modification. Functionalization of this group, primarily through etherification and esterification, allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. However, the tertiary nature of this alcohol presents specific challenges, including steric hindrance and the potential for competing elimination reactions under acidic or strongly basic conditions. libretexts.orgmasterorganicchemistry.com
Etherification
The formation of an ether linkage at the C4 position can be achieved through several synthetic methodologies. A common approach is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. chemspider.com For a tertiary alcohol like this compound, strong bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are typically required to generate the more sterically accessible and highly reactive alkoxide. googleapis.com The subsequent reaction with a primary alkyl halide would then yield the corresponding 4-alkoxy-4-[(2-methoxyphenyl)methyl]piperidine derivative.
It is crucial to select reaction conditions that favor substitution over elimination. The use of primary alkyl halides is preferred as secondary and tertiary halides would significantly increase the likelihood of elimination, leading to the formation of an alkene. chemspider.com
Another potential method for the synthesis of benzyl ethers involves the use of 2-benzyloxypyridine in the presence of methyl triflate. This protocol has been shown to be effective for a range of alcohols. beilstein-journals.org
Table 1: Representative Etherification Reaction
| Reactant | Reagents | Product | Notes |
| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide, K₂CO₃, DMF | 4-(4-Nitrobenzyloxy)benzaldehyde | This example demonstrates a typical Williamson ether synthesis on a phenolic hydroxyl group, which is more acidic than a tertiary alcohol. For the target compound, a stronger base would be necessary. chemspider.com |
Esterification
Esterification of the tertiary hydroxyl group in this compound can be accomplished by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Direct esterification with a carboxylic acid, often catalyzed by a strong acid, can be challenging for tertiary alcohols due to the risk of dehydration and carbocation rearrangements. libretexts.org
A more effective approach involves the use of an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This method avoids the strongly acidic conditions that promote elimination. The reaction proceeds through the formation of a more reactive acylating agent in situ, which is then attacked by the tertiary alcohol.
Table 2: General Conditions for Esterification of Tertiary Alcohols
| Alcohol Type | Acylating Agent | Catalyst/Base | General Outcome |
| Tertiary Alcohol | Acid Anhydride | Pyridine or DMAP | Formation of the corresponding ester. rutgers.edu |
| Tertiary Alcohol | Acid Chloride | Triethylamine | Formation of the corresponding ester. |
It is important to note that while these general methodologies are established for the functionalization of tertiary alcohols, the specific application to this compound would require empirical optimization of reaction conditions to maximize the yield of the desired ether or ester derivatives and minimize the formation of elimination byproducts.
An extensive search for preclinical pharmacological data on the specific chemical compound "4-[(2--Methoxyphenyl)methyl]piperidin-4-ol" has been conducted. The investigation aimed to find in vitro studies detailing its interactions with various receptors and its enzyme inhibition properties, as specified in the requested article outline.
Despite a thorough review of scientific literature and chemical databases, no specific research findings, receptor binding affinities, or enzyme inhibition data for "this compound" could be located. The search included queries for its activity at serotonergic receptors (5-HT1A, 5-HT2A, 5-HT7), opioid receptors (µ-opioid), other G-protein coupled receptors (GPR40, D2R), NK1 receptors, and its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
While research exists for structurally related compounds, such as those containing a (2-methoxyphenyl)piperazine or a 4-phenylpiperidine (B165713) scaffold, this information does not directly apply to "this compound". Adhering to the strict instruction to focus solely on the specified compound, it is not possible to generate the requested article with the required scientific accuracy and detailed research findings.
Therefore, the requested article cannot be produced as there is no publicly available preclinical data for "this compound" that matches the specific sections and subsections of the provided outline.
Pre Clinical Pharmacological Investigations and Biological Activities
Enzyme Inhibition Studies
Histone Deacetylase (HDAC) Inhibition
While various piperidine-containing compounds, particularly those with hydroxamic acid moieties, have been designed and evaluated as HDAC inhibitors, no studies were identified that specifically assess the HDAC inhibitory potential of 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol. The fundamental structure of an HDAC inhibitor typically includes a zinc-binding group, a linker, and a capping group, a pharmacophore not fully represented by the structure of this compound.
Cyclooxygenase (COX) Enzyme Modulation
The modulation of COX enzymes is a key mechanism for many anti-inflammatory drugs. Research has explored a vast chemical space for COX inhibition, but there is no published evidence to suggest that this compound has been investigated for or possesses activity against COX-1 or COX-2.
Phosphodiesterase (PDE) Inhibition (e.g., PDE2)
Phosphodiesterases are a large family of enzymes that regulate intracellular signaling. Inhibitors of various PDE isoforms, such as PDE2, have therapeutic potential. Although some piperidine (B6355638) derivatives have been explored as PDE inhibitors, there is a lack of data concerning the effects of this compound on any PDE isoform, including PDE2.
Other Enzyme Targets (e.g., Syk inhibition, FAAH inhibition)
Similarly, no research findings are available to support the role of this compound as an inhibitor of Spleen tyrosine kinase (Syk) or Fatty acid amide hydrolase (FAAH). While piperidine and piperazine (B1678402) derivatives have been investigated as FAAH inhibitors, the specific compound is not among those with reported activity.
Cellular Pathway Modulation
Signaling Pathway Interferences
Due to the absence of studies on its specific molecular targets, there is no information available on how this compound might interfere with or modulate any cellular signaling pathways.
Gene Expression Regulation
Consequently, without evidence of interaction with specific cellular targets or pathways, there are no reports on the ability of this compound to regulate gene expression.
In Vivo Pre-clinical Efficacy Studies (Animal Models)
A comprehensive review of scientific databases and literature reveals a lack of specific in vivo studies for this compound across various animal models for the following therapeutic areas.
Analgesic Activity Assessment
There are no published in vivo studies specifically investigating the analgesic properties of this compound. While the broader class of piperidine derivatives has been explored for analgesic potential, with some analogues showing activity in models such as the hot plate test, specific data for the title compound is not available.
Antidepressant-like Effects
No dedicated in vivo studies on animal models of depression have been reported for this compound. Research into the antidepressant-like effects of structurally related compounds, such as (2-methoxyphenyl)piperazine derivatives, has been conducted using tests like the forced swim test and tail suspension test; however, these findings cannot be directly extrapolated to this compound.
Anti-inflammatory Response
There is no available data from in vivo pre-clinical models assessing the anti-inflammatory response of this compound. Investigations into other novel piperidin-4-one imine derivatives have shown some anti-inflammatory and antioxidant properties, but specific research on the title compound is absent from the current literature.
Cognitive and Memory Enhancement
A thorough search of scientific literature yielded no in vivo studies evaluating the cognitive and memory-enhancing capabilities of this compound in animal models.
Other Relevant Disease Models (e.g., anticancer, antiviral, antimicrobial)
There is a lack of specific in vivo pre-clinical data for this compound in other disease models. While the piperidine scaffold is a component of some molecules investigated for anticancer, antiviral, and antimicrobial activities, no studies have been published that specifically assess the efficacy of this compound in these contexts.
Comparative Pharmacological Profiling with Analogues
Due to the absence of primary pharmacological data for this compound, no comparative pharmacological profiling with its analogues has been published. While studies on other 4-hydroxypiperidine (B117109) analogues have been conducted to explore structure-activity relationships for different biological targets, a direct comparison involving the title compound is not possible at this time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Pharmacophoric Features
Pharmacophoric features are the essential steric and electronic characteristics of a molecule required to produce a specific biological response. For 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol, the key features are the piperidin-4-ol core and the aryl substituent at the 4-position.
The piperidine (B6355638) ring is a significant structural motif in medicinal chemistry, often serving as a versatile scaffold. ajchem-a.comijpsr.com The nitrogen atom within the piperidine ring is typically basic, allowing it to be protonated at physiological pH. This positive charge can be critical for forming ionic interactions with negatively charged residues in a receptor's binding pocket. The chair-like conformation of the piperidine ring also provides a three-dimensional structure that can be precisely oriented within a binding site. researchgate.net
The (2-Methoxyphenyl)methyl group attached to the 4-position of the piperidine ring is another critical determinant of biological activity. This substituent consists of an aromatic phenyl ring, a methoxy (B1213986) group (-OCH3) at the ortho (2-position), and a methylene (B1212753) (-CH2-) linker.
The aromatic phenyl ring provides a large, hydrophobic surface that can engage in van der Waals, pi-pi stacking, or hydrophobic interactions with the target protein. The methoxy group's position is particularly important. An ortho-substituent can influence the rotational freedom of the phenyl ring, locking it into a preferred conformation for optimal binding. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. The presence and position of substituents on the phenyl ring are known to be critical for differentiating the activity of isomers. researchgate.net For instance, in the related compound methoxphenidine (MXP), the 2-methoxy (ortho) substitution is a defining feature of the molecule, which acts as a dissociative anesthetic and an N-methyl-D-aspartate (NMDA) receptor antagonist. researchgate.netresearchgate.net
Influence of Substituent Variations on Biological Activity
Systematic modification of a lead compound's structure is a cornerstone of drug discovery. For the this compound scaffold, variations on the phenyl ring, piperidine ring, and the linker region can have profound effects on potency, selectivity, and pharmacokinetic properties.
Altering the substituents on the phenyl ring is a common strategy to probe the binding pocket of a target receptor. The position and electronic nature of these substituents can dramatically alter a compound's activity. For example, studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues revealed that substituting the aromatic rings with a halogen significantly increased affinity for sigma2 receptors. researchgate.net
In a series of compounds designed as multifunctional agents for Alzheimer's disease, the nature and position of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on a phenyl ring had a clear impact on inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). acs.org An unsubstituted phenyl ring was found to be favorable for dual inhibition. acs.org However, the introduction of EWGs at the meta (3-position) and para (4-position) positions generally resulted in good to moderate hAChE inhibition, while substitution at the ortho (2-position) led to poor activity. acs.org These findings illustrate a distinct structure-activity relationship based on phenyl ring substitution.
Table 1: Influence of Phenyl Ring Substitution on hAChE Inhibitory Activity Data derived from studies on N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide analogs. acs.org
| Compound Analogue Feature | Substituent | Position on Phenyl Ring | hAChE Inhibitory Activity |
| Unsubstituted | -H | N/A | Good |
| EWG Substitution | -Cl | 4 | Moderate |
| EWG Substitution | -NO₂ | 4 | Moderate |
| EWG Substitution | -C≡N | 3 | Good |
| EWG Substitution | -Cl | 3 | Good |
| EWG Substitution | -NO₂ | 2 | Poor |
| Disubstituted EWG | 2,4-di Cl | 2, 4 | Poor |
Modifications to the piperidine ring itself offer another avenue for optimizing biological activity. The nitrogen atom is a common site for substitution. Attaching different groups to the piperidine nitrogen can alter the molecule's basicity, lipophilicity, and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For example, N-benzyl substitution is a frequently employed modification in the design of sigma receptor ligands. researchgate.net
The position of the hydroxyl group is also critical. While the parent compound has a hydroxyl at the 4-position, moving it to the 3- or 2-position would create diastereomers and enantiomers with potentially different biological activities due to the change in the spatial arrangement of the hydrogen-bonding group. Likewise, adding other substituents, such as a methyl group, to the carbon framework of the piperidine ring can also influence potency. ajchem-a.com
The linker connects the pharmacophoric elements of a drug molecule and plays a critical role in positioning them correctly for optimal interaction with a biological target. In this compound, the linker is a single methylene (-CH2-) group. This linker provides some conformational flexibility.
Modifying this linker region is a key strategy in medicinal chemistry. Alterations can include:
Length: Increasing or decreasing the number of atoms in the linker chain can adjust the distance between the phenyl ring and the piperidine core to achieve better geometric alignment within the receptor binding site.
Rigidity: Introducing double bonds or incorporating the linker into a ring system can reduce conformational flexibility. This can lock the molecule into its bioactive conformation, potentially increasing potency and selectivity, as a more rigid structure may fit better into a specific lipophilic pocket of a receptor. ijnrd.org
Composition: Replacing carbon atoms with heteroatoms (e.g., oxygen, nitrogen) can introduce new hydrogen bonding capabilities and alter the linker's polarity and metabolic stability.
By systematically exploring these modifications, researchers can fine-tune the properties of the lead compound to develop analogues with improved therapeutic profiles.
Stereochemical Impact on the Pharmacological Profile
Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs, as enantiomers can exhibit profound differences in their potency, efficacy, and side-effect profiles. While specific studies on the stereoisomers of this compound are not extensively documented in publicly available research, the well-established principles of stereopharmacology and data from structurally related 4-substituted piperidine derivatives provide a strong basis for understanding its potential stereochemical impact.
The central chirality of this compound arises from the stereocenter at the 4-position of the piperidine ring when considering its enantiomers. The spatial arrangement of the hydroxyl group and the (2-methoxyphenyl)methyl group can lead to (R)- and (S)-enantiomers, which are expected to interact differently with chiral biological macromolecules such as receptors and enzymes.
In analogous series of 4-substituted piperidines, particularly those with analgesic and central nervous system activity, the stereochemical orientation of the substituents at the 4-position has been shown to be a critical determinant of pharmacological activity. For instance, in derivatives of the potent opioid analgesic fentanyl, the stereochemistry at the 4-position of the piperidine ring significantly influences affinity and selectivity for opioid receptors. It is therefore highly probable that the enantiomers of this compound will display stereoselective pharmacology. One enantiomer is likely to exhibit a higher affinity and/or efficacy at its target receptor compared to its mirror image.
The differential activity of stereoisomers can be attributed to the three-point attachment model of ligand-receptor interaction, where a precise spatial orientation of key functional groups is required for optimal binding. For this compound, the key interacting moieties are likely the protonated piperidine nitrogen, the hydroxyl group, and the 2-methoxyphenyl ring. The specific spatial arrangement of these groups in one enantiomer may allow for a more favorable set of interactions (e.g., hydrogen bonding, hydrophobic interactions, and ionic bonding) within the receptor's binding pocket, leading to a more stable ligand-receptor complex and, consequently, higher potency.
Table 1: Postulated Pharmacological Differences Between Stereoisomers
| Stereoisomer | Expected Receptor Affinity | Expected Efficacy | Rationale |
| (R)-enantiomer | Potentially Higher | Potentially Higher | Optimal three-dimensional arrangement of key functional groups for receptor binding. |
| (S)-enantiomer | Potentially Lower | Potentially Lower | Sub-optimal fit within the chiral binding pocket of the biological target. |
This table is illustrative and based on general principles of stereopharmacology, pending specific experimental data for this compound.
Conformational Analysis and Bioactive Conformations
The biological activity of a flexible molecule like this compound is not solely determined by its static structure but also by its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, which is recognized by its biological target. Conformational analysis is therefore essential to identify the low-energy conformations of the molecule and to hypothesize which of these is responsible for its pharmacological effects.
The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this chair conformation, the substituents at the 4-position—the hydroxyl group and the (2-methoxyphenyl)methyl group—can occupy either an axial or an equatorial position.
The relative stability of the axial and equatorial conformers is influenced by steric and electronic factors. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, it is anticipated that the (2-methoxyphenyl)methyl group, being bulkier than the hydroxyl group, will predominantly occupy the equatorial position in the most stable ground-state conformation.
However, the bioactive conformation is not always the lowest energy conformation in solution. The energy penalty required to adopt a less stable conformation can be offset by the favorable binding energy gained from the interaction with the receptor. Computational modeling and spectroscopic techniques are often employed to explore the conformational landscape of a molecule and to identify potential bioactive conformations.
For this compound, the bioactive conformation will likely involve a specific orientation of the 2-methoxyphenyl ring relative to the piperidine core. The methoxy group at the ortho position of the phenyl ring can influence the rotational freedom around the benzyl-piperidine bond and may participate in specific interactions with the receptor.
Key conformational features that are likely to be important for biological activity include:
The orientation of the 4-hydroxyl group: An axial or equatorial orientation of the hydroxyl group can determine its ability to act as a hydrogen bond donor or acceptor within the receptor binding site.
The torsional angle of the (2-methoxyphenyl)methyl group: The rotation around the C4-C(benzyl) bond will dictate the spatial positioning of the aromatic ring.
The conformation of the piperidine ring: While a chair conformation is most likely, boat or twist-boat conformations, though higher in energy, cannot be entirely ruled out as potential bioactive conformations, particularly in the context of strong receptor-induced conformational changes.
Table 2: Potential Bioactive Conformations and Key Interactions
| Conformation | Key Structural Feature | Potential Receptor Interaction |
| Equatorial-Chair | (2-Methoxyphenyl)methyl group is equatorial. | Minimizes steric clash, allowing for optimal positioning of the phenyl ring for hydrophobic or π-π stacking interactions. |
| Axial-Chair | (2-Methoxyphenyl)methyl group is axial. | May be required for specific receptor geometries, despite being a higher energy conformation. |
| Specific Rotamer | Defined torsional angle of the 2-methoxyphenyl group. | Orients the methoxy group for potential hydrogen bonding or steric complementarity within the binding pocket. |
This table presents hypothetical bioactive conformations based on the structural features of the molecule and general principles of receptor-ligand interactions.
Pre Clinical Metabolism and Pharmacokinetics Pk Studies
In Vitro Metabolic Stability in Liver Microsomes
No data are available in the public domain regarding the in vitro metabolic stability of 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol when incubated with human, rat, mouse, or other species' liver microsomes. Consequently, key parameters such as the compound's half-life (t½) and intrinsic clearance (CLint) in these systems are unknown.
Metabolite Identification and Characterization (Excluding Toxicity)
There are no published studies that identify or characterize the potential metabolites of this compound. The metabolic pathways, whether through oxidation, conjugation, or other biotransformations, have not been elucidated.
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)
Information specifying which cytochrome P450 (CYP) isoenzymes or other enzyme systems (such as UGTs, FMOs) are responsible for the metabolism of this compound is not available.
In Vivo Pre-clinical Pharmacokinetic Parameters (e.g., half-life, clearance, distribution in animal models)
No in vivo pharmacokinetic data from animal models such as rats or mice are present in the accessible literature. Therefore, parameters including the compound's half-life, clearance rate, volume of distribution, and bioavailability have not been documented.
There is no available research or predictive data to confirm whether this compound can cross the blood-brain barrier.
Future Directions and Research Gaps
Exploration of Novel Synthetic Routes
The development of efficient and versatile synthetic methodologies is paramount for the exploration of 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol and its analogues. While classical approaches to piperidine (B6355638) synthesis exist, future research should focus on the development of novel, stereoselective, and high-yield routes.
One promising avenue is the adaptation of modern catalytic systems. For instance, the hydrogenation of substituted pyridine (B92270) precursors using heterogeneous catalysts has proven effective for producing the piperidine core. nih.gov Future work could explore the use of novel catalysts to improve efficiency and stereocontrol. Additionally, intramolecular cyclization strategies, such as the palladium-catalyzed amination of alkenes, offer a powerful tool for constructing the piperidine ring with defined stereochemistry. nih.gov
Drawing inspiration from the synthesis of the related compound, 4-[(3-Methoxyphenyl)methyl]piperidin-4-ol, which can be prepared by reacting 3-methoxybenzyl chloride with piperidin-4-ol, similar nucleophilic substitution reactions could be optimized for the 2-methoxy isomer. Furthermore, multi-component reactions, such as the Mannich reaction, which is used to synthesize piperidin-4-ones, could be adapted to generate precursors for this compound. nih.gov The exploration of greener synthetic methods, employing environmentally benign solvents and catalysts, should also be a priority. ajchem-a.com
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Hydrogenation of Pyridine Precursors | High atom economy, potential for scalability. | Development of novel, stereoselective catalysts. |
| Intramolecular Alkene Cyclization | High degree of stereocontrol. | Optimization of reaction conditions and catalyst systems. |
| Nucleophilic Substitution | Direct and potentially high-yielding. | Investigation of various leaving groups and reaction conditions. |
| Multi-component Reactions (e.g., Mannich) | Convergent synthesis, rapid access to diverse analogues. | Adaptation to generate the desired substitution pattern. |
Identification of Additional Biological Targets
The piperidine scaffold is a common feature in a multitude of biologically active compounds, suggesting that this compound may interact with a diverse range of biological targets. researchgate.netijnrd.org Preliminary in silico predictions and subsequent in vitro screening are crucial next steps to uncover its pharmacological profile.
Given that many piperidine derivatives exhibit activity at central nervous system (CNS) receptors, initial screening efforts could focus on a panel of neurotransmitter receptors, including serotonin (B10506) (5-HT), dopamine, and opioid receptors. ontosight.ainih.gov For example, 1-(2-methoxyphenyl)piperazine, a structurally related compound, is known to block striatal dopaminergic receptors. ncats.io Furthermore, the potential for activity at various enzymes, such as cholinesterases and monoamine oxidases, should be investigated, as these are common targets for piperidine-containing drugs.
Beyond the CNS, the broad biological activities of piperidine derivatives in areas such as oncology, infectious diseases, and inflammation warrant a wider screening approach. nih.govresearchgate.net High-throughput screening against a broad range of targets, including kinases, proteases, and ion channels, could reveal unexpected and potentially valuable biological activities. clinmedkaz.org
Further Mechanistic Elucidation at the Molecular Level
Once promising biological targets have been identified, a detailed understanding of the molecular mechanism of action of this compound will be essential. This involves moving beyond simple binding affinity measurements to a more nuanced understanding of its functional effects.
For receptor targets, it will be important to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Functional assays, such as second messenger analysis and electrophysiology, will be critical in this regard. For enzymatic targets, detailed kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could provide atomic-level insights into the binding of this compound to its target proteins. This information would be invaluable for understanding the key molecular interactions and for guiding the rational design of more potent and selective analogues.
Development of Advanced Computational Models
In silico methods are powerful tools for accelerating drug discovery and can be effectively applied to the study of this compound. The development of advanced computational models can aid in predicting biological activity, understanding structure-activity relationships (SAR), and designing novel analogues with improved properties.
Molecular docking simulations can be used to predict the binding mode of this compound at the active site of its biological targets. nih.gov This can help to rationalize experimental findings and provide a structural basis for SAR. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and the role of conformational changes.
Quantitative structure-activity relationship (QSAR) models can be developed as more data on the biological activity of analogues becomes available. These models can identify the key physicochemical properties that are important for activity and can be used to predict the potency of virtual compounds. Pharmacophore modeling can also be used to define the essential structural features required for biological activity, which can then be used to search for novel scaffolds with similar properties. nih.gov
Application of Analogues in Diverse Pre-clinical Disease Models
The ultimate goal of medicinal chemistry research is to develop new therapeutic agents. Therefore, a crucial future direction for the study of this compound is the evaluation of its analogues in relevant pre-clinical disease models.
Based on the identified biological targets and the in vitro pharmacological profile, a range of disease models could be explored. For example, if analogues show potent activity at CNS receptors, they could be tested in models of neurological and psychiatric disorders, such as pain, depression, and schizophrenia. tandfonline.com If anticancer activity is observed, evaluation in various cancer cell lines and in vivo tumor models would be warranted. researchgate.net
The broad therapeutic potential of piperidine derivatives also extends to infectious diseases, and analogues could be tested for antibacterial, antifungal, or antiviral activity. researchgate.net Furthermore, given the anti-inflammatory properties of some piperidine compounds, evaluation in models of inflammatory diseases could be a fruitful area of research. ajchem-a.com The selection of appropriate and predictive pre-clinical models will be critical for assessing the therapeutic potential of this chemical series.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
